molecular formula C16H22O3 B1305135 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid CAS No. 655224-28-5

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid

Cat. No.: B1305135
CAS No.: 655224-28-5
M. Wt: 262.34 g/mol
InChI Key: LSTWOJFKZVADSB-UHFFFAOYSA-N
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Description

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: is an organic compound characterized by the presence of a pentamethylphenyl group attached to a valeric acid backbone

Scientific Research Applications

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentamethylbenzene.

    Oxidation: The pentamethylbenzene is subjected to oxidation to introduce a carboxyl group, forming 2,3,4,5,6-pentamethylbenzoic acid.

    Chain Extension: The carboxyl group is then extended using appropriate reagents to form the valeric acid backbone, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and chain extension processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Further oxidation can yield carboxylic acids or ketones.

    Reduction: Reduction typically produces alcohols.

    Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: can be compared with similar compounds such as:

    2,3,4,5,6-Pentamethylbenzoic acid: Shares the pentamethylphenyl group but lacks the valeric acid backbone.

    5-(2,3,4,5,6-Pentamethylphenyl)pentanoic acid: Similar structure but without the oxo group.

The uniqueness of This compound lies in its combination of the pentamethylphenyl group and the oxovaleric acid backbone, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-9-10(2)12(4)16(13(5)11(9)3)14(17)7-6-8-15(18)19/h6-8H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTWOJFKZVADSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C(=O)CCCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384403
Record name 5-Oxo-5-(pentamethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655224-28-5
Record name 5-Oxo-5-(pentamethylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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